3-(Cyclohexylmethoxy)pyrrolidine hydrochloride
Overview
Description
3-(Cyclohexylmethoxy)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a cyclohexylmethoxy group and a hydrochloride counterion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with cyclohexylmethyl chloride under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using suitable nucleophiles and reaction conditions.
Major Products Formed:
Oxidation: Oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Cyclohexylmethoxy)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand or inhibitor in biological studies, interacting with various enzymes or receptors.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological processes. The exact molecular pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(Cyclohexylmethoxy)propan-1-ol: This compound has a similar cyclohexylmethoxy group but differs in the presence of a hydroxyl group instead of a pyrrolidine ring.
3-(Cyclohexylmethoxy)benzoic acid: This compound features a benzoic acid moiety instead of a pyrrolidine ring.
Uniqueness: 3-(Cyclohexylmethoxy)pyrrolidine hydrochloride is unique due to its pyrrolidine ring, which imparts different chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
3-(cyclohexylmethoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO.ClH/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11;/h10-12H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSDWCXUCUBBKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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